5-Amino-2'-deoxyuridine
Overview
Description
5-Amino-2’-deoxyuridine: is a nucleoside analogue that has garnered significant interest in the fields of molecular biology and medicinal chemistry. It is structurally similar to thymidine but contains an amino group at the 5-position of the uracil ring. This modification imparts unique properties to the compound, making it useful in various biochemical applications .
Scientific Research Applications
Chemistry: 5-Amino-2’-deoxyuridine is used as a building block in the synthesis of modified oligonucleotides. These modified oligonucleotides are valuable tools in studying DNA-protein interactions and in the development of nucleic acid-based therapeutics .
Biology: In molecular biology, 5-Amino-2’-deoxyuridine is used in high-resolution footprinting of protein-DNA complexes. It serves as a probe to study the binding sites and interactions of proteins with DNA .
Medicine: Its analogues are being explored for their ability to inhibit viral replication and induce apoptosis in cancer cells .
Industry: In the pharmaceutical industry, 5-Amino-2’-deoxyuridine is used in drug discovery platforms. It is incorporated into nucleic acids for use in genomic research and the development of new therapeutic agents .
Mechanism of Action
While the exact mechanism of action for 5-Amino-2’-deoxyuridine is not explicitly stated in the search results, a similar compound, Idoxuridine, acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .
Future Directions
The future directions of 5-Amino-2’-deoxyuridine research could involve further exploration of its applications in nucleic acid labelling, the stabilization of nucleic acid structures, functionalization of nucleic acid aptamers and catalysts, and the investigation of sequence-specific DNA bending . Additionally, its use as a novel thymidine analogue for high-resolution footprinting of protein-DNA complexes could be further investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2’-deoxyuridine typically involves the modification of uridine derivatives. One common method includes the protection of the amino group using trifluoroacetyl, dimethylformamidine, or 2-(4-nitrophenyl)ethoxycarbonyl groups to prevent acetylation during oligonucleotide assembly . The protected uridine is then subjected to deprotection and further functionalization to yield 5-Amino-2’-deoxyuridine.
Industrial Production Methods: Industrial production methods for 5-Amino-2’-deoxyuridine are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. The use of automated synthesizers and high-throughput purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the uracil ring or the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Permanganate is commonly used for selective oxidation reactions.
Reducing Agents: Hydrogenation catalysts and reducing agents like sodium borohydride are used for reduction reactions.
Substitution Reagents: Various electrophiles can be used to introduce new functional groups via substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups .
Comparison with Similar Compounds
2’-Deoxyuridine: Lacks the amino group at the 5-position and is used in similar applications but with different properties.
5-Azido-2’-deoxyuridine: Contains an azido group at the 5-position and is used as a photoaffinity labeling reagent.
5-Bromo-2’-deoxyuridine: Contains a bromo group at the 5-position and is used in cell proliferation studies.
Uniqueness: 5-Amino-2’-deoxyuridine is unique due to its amino group, which allows for selective chemical reactions and modifications. This property makes it particularly useful in studying DNA-protein interactions and in the development of nucleic acid-based therapeutics .
Properties
IUPAC Name |
5-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3,10H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMVAFPILSPXRM-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203909 | |
Record name | 5-Amino-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5536-30-1 | |
Record name | 5-Amino-2′-deoxyuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5536-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2'-deoxyuridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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